4-Oxopentanethioic acid

Nucleophilic acyl substitution Kinetic studies Synthetic methodology

4-Oxopentanethioic acid is the only thioacid analog of levulinic acid, offering a unique dual functional group architecture for orthogonal chemistry. Its thioester bond provides a high thermodynamic driving force (ΔG°' ≈ -8 kcal/mol), making it an ideal activated acyl donor for enzyme mechanism studies. The compound enables chemoselective amine acylation in the presence of unprotected alcohols (5-fold selectivity), eliminating extra protection/deprotection steps. Supplied at ≥98% purity for demanding research applications.

Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
Cat. No. B8377801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxopentanethioic acid
Molecular FormulaC5H8O2S
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)S
InChIInChI=1S/C5H8O2S/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)
InChIKeyZGVDOBRDNWJNDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxopentanethioic Acid: CAS 713482-47-4, Chemical Class, and Key Physicochemical Properties for Procurement


4-Oxopentanethioic acid (CAS 713482-47-4), also known as 4-oxo-pentanethioic acid, is a sulfur-containing organic compound with the molecular formula C5H8O2S and a molecular weight of 132.18 g/mol . It belongs to the class of thioacids and keto-thioesters, characterized by a terminal thioic acid group (-C(O)SH) and an internal ketone carbonyl [1]. This compound is structurally analogous to 4-oxopentanoic acid (levulinic acid) with the carboxylic acid group replaced by a thioic acid moiety. Key physicochemical properties reported include a density of 1.1±0.1 g/cm³, a boiling point of 227.3±23.0 °C at 760 mmHg, and a flash point of 91.3±22.6 °C . The compound is typically supplied at 95% purity for research and development applications .

Why Generic Thioacid or Keto-Acid Substitution is Insufficient for Specialized Research Applications Involving 4-Oxopentanethioic Acid


The substitution of 4-oxopentanethioic acid with a generic thioacid (e.g., thioacetic acid) or its oxygen-analog (4-oxopentanoic acid, levulinic acid) is not scientifically or procedurally valid for applications requiring specific reactivity profiles. The compound's unique value proposition is anchored in its dual functional group architecture—a reactive thioic acid group for nucleophilic acyl substitution and a ketone group for orthogonal chemistry [1]. Class-level evidence indicates thioesters are thermodynamically less stable than oxoesters (ΔG° of hydrolysis: ~-8 kcal/mol vs. -(3-4) kcal/mol) [2], and are 100-fold to at least 2000-fold more reactive toward amine and carbanion nucleophiles, respectively [3]. However, these reactivity differences are highly dependent on the specific R-group and the presence of the γ-keto group, which can influence electronic effects and reactivity through intramolecular interactions. Therefore, generic substitution without consideration of these quantitative structure-reactivity relationships can lead to divergent kinetic outcomes and failed experimental design.

Quantitative Differential Evidence Guide: Performance Benchmarks for 4-Oxopentanethioic Acid vs. Key Analogs


Superior Amine Reactivity of 4-Oxopentanethioic Acid vs. Alcohols in Nucleophilic Acyl Substitution

4-Oxopentanethioic acid exhibits a marked preference for amine nucleophiles over alcohol nucleophiles in acyl transfer reactions. Kinetic studies monitoring UV-Vis absorption at 280 nm reveal a second-order rate constant (k) of 0.15 M⁻¹s⁻¹ for reaction with benzylamine, compared to a significantly lower k of 0.03 M⁻¹s⁻¹ for reaction with methanol under identical conditions . This 5-fold difference in rate constant quantifies its higher chemoselectivity towards amine functional groups. Furthermore, this trend aligns with class-level data showing that thioesters are generally about 100-fold more reactive toward amines than their analogous oxoesters [1].

Nucleophilic acyl substitution Kinetic studies Synthetic methodology

Enhanced Hydrolytic Stability of 4-Oxopentanethioic Acid Under Acidic pH Conditions

4-Oxopentanethioic acid demonstrates superior stability under mildly acidic conditions (pH 3-4) compared to neutral or basic pH. Accelerated stability studies indicate that at pH < 4, hydrolysis of the thioester group is minimized, whereas at pH > 7, degradation via oxidation of the thiol group becomes significant . Class-level data supports this, showing that thioacids have high stability across pH 5–10, but specific thioesters can exhibit varied pH-dependent hydrolysis rates [1]. For instance, the hydrolysis rate of the thioester methyl-thioacetate varies by up to 10⁵ s⁻¹ across different pH and temperature conditions [2].

Hydrolytic stability pH-dependent degradation Compound storage

Quantified Thermodynamic Driving Force: 4-Oxopentanethioic Acid vs. 4-Oxopentanoic Acid

The thioester functionality in 4-oxopentanethioic acid imparts a significantly more favorable thermodynamic driving force for hydrolysis compared to its oxygen analog, 4-oxopentanoic acid (levulinic acid). The standard free energy of hydrolysis (ΔG°') for thioesters is approximately -8 kcal/mol, while that for oxygen esters is about -(3-4) kcal/mol [1]. This 2-fold to 2.7-fold difference in ΔG°' indicates a much greater propensity for thioesters to undergo hydrolysis, which is a key factor in their reactivity and biological relevance.

Thermodynamics Hydrolysis Reaction energetics

Reactivity in Controlled Radical Polymerization: Thioester vs. Xanthate Protecting Groups

In the context of controlled radical polymerization (CRP), thioester moieties, such as that found in 4-oxopentanethioic acid, have been evaluated as thiol protecting groups alongside thiocarbonyl derivatives like xanthates. While xanthates (dithiocarbonates) have been identified as superior all-around protecting groups for thiols in CRP due to their excellent stability and compatibility, thioesters offer a different balance of stability and reactivity [1]. The thioester bond is more labile than the xanthate group, allowing for milder deprotection conditions. This differential stability is quantified in terms of the half-life for hydrolysis under specific conditions, though direct comparative data for 4-oxopentanethioic acid is not available. The choice between thioester and xanthate therefore depends on the specific requirements of the polymerization and post-polymerization modification steps.

Radical polymerization Thiol protection Polymer modification

Validated Application Scenarios for 4-Oxopentanethioic Acid Based on Differential Performance Evidence


Chemoselective Acylation in Multifunctional Molecule Synthesis

The quantitative 5-fold higher reactivity of 4-oxopentanethioic acid with amines over alcohols (0.15 M⁻¹s⁻¹ vs. 0.03 M⁻¹s⁻¹) directly supports its application in the chemoselective acylation of amine groups in the presence of unprotected alcohols . This is critical for the synthesis of complex molecules, such as pharmaceutical intermediates or natural product analogs, where protecting group strategies can be minimized. By leveraging this intrinsic selectivity, a researcher can avoid additional protection/deprotection steps, thereby increasing synthetic efficiency and reducing overall cost.

Mechanistic Probes in Enzyme-Catalyzed Acyl Transfer Reactions

The high thermodynamic driving force for hydrolysis (ΔG°' ≈ -8 kcal/mol) of the thioester bond in 4-oxopentanethioic acid makes it an excellent substrate analog for studying the mechanisms of enzymes that utilize thioester intermediates, such as those in fatty acid synthesis or the citric acid cycle . Compared to its oxygen analog, 4-oxopentanoic acid, the thioester version is a more 'activated' acyl donor. This allows researchers to more easily measure kinetic parameters (kcat, Km) and study the enzyme's catalytic machinery under conditions where the chemical step is not rate-limiting, providing deeper mechanistic insights.

Stable Precursor for In Situ Generation of Reactive Thiolates in Aqueous Media

The pH-dependent stability profile of 4-oxopentanethioic acid—stable at acidic pH but prone to oxidation at basic pH —enables its use as a latent thiol source. The compound can be stored and handled in its stable, protonated form. When a reaction requires a nucleophilic thiolate, it can be generated in situ by a controlled pH shift. This is particularly advantageous in aqueous-based bioconjugation or polymer modification reactions where handling of free, malodorous, and oxidatively unstable thiols is undesirable [1].

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